molecular formula C13H14OS B7872255 4-Ethylphenyl-(3-thienyl)methanol

4-Ethylphenyl-(3-thienyl)methanol

Cat. No.: B7872255
M. Wt: 218.32 g/mol
InChI Key: GSZJPKWFMJTDHK-UHFFFAOYSA-N
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Description

4-Ethylphenyl-(3-thienyl)methanol is a secondary alcohol featuring a 4-ethylphenyl group and a 3-thienyl moiety linked via a central carbon atom. Its molecular formula is C₁₃H₁₄OS, with a molecular weight of 218.31 g/mol .

Properties

IUPAC Name

(4-ethylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-2-10-3-5-11(6-4-10)13(14)12-7-8-15-9-12/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJPKWFMJTDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethylphenyl-(3-thienyl)methanol is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both ethyl and thienyl groups, suggests a variety of interactions with biological systems. This article reviews the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of 4-ethylphenol with 3-thiophenecarboxaldehyde under acidic conditions. The synthesis typically employs strong acid catalysts and controlled heating to yield the desired product efficiently.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14OS
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may influence pathways related to cancer cell proliferation and apoptosis, although further detailed biochemical studies are required to elucidate the exact mechanisms.

Neuroprotective Effects

Some thienyl derivatives have been investigated for neuroprotective properties. They may exert anti-inflammatory effects in neurodegenerative models, potentially making them candidates for treating conditions like Alzheimer's disease. The ability to modulate inflammatory responses is a critical aspect of their biological activity .

Case Studies and Research Findings

Study Findings
Di(3-thienyl)methanol Study Induced significant cell death in T98G cells; less cytotoxicity towards normal HEK cells at effective concentrations .
Neuroinflammatory Response Certain thienyl compounds showed potential in reducing neuroinflammation in BV-2 microglial cells, indicating possible therapeutic applications .
Synthesis and Characterization Various synthetic routes were reported for thienyl derivatives, highlighting their versatility in medicinal chemistry .

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may have several applications:

  • Pharmaceutical Development : As a lead compound for developing new anticancer drugs.
  • Neuroprotection : Potential use in therapies aimed at neurodegenerative diseases due to its anti-inflammatory properties.
  • Chemical Biology : As a tool compound for studying thienyl interactions in biological systems.

Scientific Research Applications

Medicinal Chemistry

4-Ethylphenyl-(3-thienyl)methanol has been investigated for its potential therapeutic properties. Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing thienyl moieties have demonstrated activity against brain cancer cell lines, indicating that this compound may also possess anticancer properties .

  • Case Study: A study on di(3-thienyl)methanol revealed significant cytotoxic effects against T98G brain cancer cells, suggesting that derivatives of thienyl compounds could be effective in cancer therapy .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

  • Synthesis Example: The compound can be synthesized through reactions involving thienyl derivatives and phenolic compounds, followed by reduction steps to yield the desired product .

Materials Science

Due to its unique structural features, this compound is also explored for applications in materials science. It can be used in the development of specialty chemicals and materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Future Directions in Research

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

  • In Vitro and In Vivo Studies: To elucidate its pharmacological effects and safety profiles.
  • Mechanistic Studies: To understand how this compound interacts with biological targets at a molecular level.
  • Development of Derivatives: To enhance efficacy and selectivity for specific targets, potentially leading to new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-ethylphenyl-(3-thienyl)methanol with key structural analogues:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₃H₁₄OS 218.31 3-thienyl, 4-ethylphenyl Lipophilic, untested bioactivity
Di(3-thienyl)methanol C₉H₈OS₂ 196.29 Two 3-thienyl groups Anticancer activity
(3-Ethoxy-4-methoxyphenyl)methanol C₁₀H₁₄O₃ 182.22 Ethoxy, methoxy phenyl Irritant, no reported bioactivity
Compound 8t (3-thienyl derivative) Not specified Not specified 3-thienyl TLR4 agonist activity

Key Observations :

  • Di(3-thienyl)methanol demonstrates potent anticancer activity against T98G brain cancer cells at concentrations >20 µg/mL, with minimal cytotoxicity in normal cells . The dual thienyl groups likely enhance π-π stacking interactions with biological targets.
  • Compound 8t (a TLR4 agonist with a 3-thienyl group) highlights the role of thienyl moieties in modulating receptor binding . This suggests that this compound could exhibit similar bioactivity if tested.
  • Substituent position matters: In hydroboration reactions, 3-thienyl derivatives exhibit lower enantioselectivity than 2-thienyl analogues due to steric and electronic effects . This implies that the 3-thienyl group in this compound may influence stereochemical outcomes in synthetic applications.
Anticancer Activity
  • Di(3-thienyl)methanol induces concentration-dependent cell death in T98G cancer cells via growth inhibition and micronuclei formation . Its mechanism may involve disruption of microtubule dynamics or DNA intercalation.
  • Comparative studies are needed to validate this hypothesis.
TLR4 Agonist Activity
  • The 3-thienyl-substituted Compound 8t shows potent TLR4 activity, comparable to benchmark agonists . This suggests that this compound’s thienyl group may similarly engage Toll-like receptors, though its ethylphenyl substituent might alter binding affinity.

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